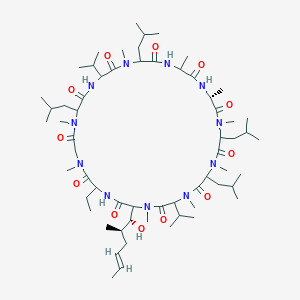
Carbetocina
Descripción general
Descripción
Carbetocin is a hormone used to control bleeding after delivery . It is an analogue of oxytocin, and its action is similar to that of oxytocin – it causes contraction of the uterus .
Synthesis Analysis
A novel, simple and stability indicating reverse-phase high performance liquid chromatographic method with UV detection at 220 nm (RP-HPLC-UV) was established to realize the simultaneous analysis of carbetocin and ten related impurities . This paper performed the most comprehensive impurity profiling of carbetocin, including the synthesis-related impurities, the isomers of carbetocin and the degradants formed from the forced degradation research . Another study reported an efficient methodology for peptide macrocyclisation, furnishing thioether mimetics of disulfide linkages via thiol–ene click chemistry . A patent also describes a synthesis method for carbetocin .
Chemical Reactions Analysis
One study found that the diagnosis of non-ST segment elevation myocardial infarction was attributed to carbetocin .
Physical And Chemical Properties Analysis
Carbetocin has a molecular formula of C47H73N11O14S and a molecular weight of 1048.21 . It is a solid substance with solubility in DMSO >100 mg/mL and water 10 mg/mL . It has a density of 1.2±0.1 g/cm3, a boiling point of 1477.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
- Hallazgos de la investigación:
- Evidencia: La this compound puede reducir la necesidad de uterotónicos adicionales en comparación con el placebo o ningún tratamiento .
Prevención de la Hemorragia Postparto (HPP)
Reducción de Uterotónicos Adicionales
Administración Intramuscular
Mecanismo De Acción
Safety and Hazards
Carbetocin is harmful and sensitizing, and may harm the unborn child . It is a synthetic analogue of Oxytocin, which induces uterine contractions and may cause termination of pregnancy . Overexposure can be fatal to the mother and the unborn child . Special caution should always be taken in the handling of biologically active material or materials similar to those . Other safety data sheets also provide similar safety and hazard information .
Direcciones Futuras
Carbetocin is being investigated as a potential alternative to oxytocin . Two current clinical trials on carbetocin and a network meta-analysis ranking of all uterotonic agents, including carbetocin, may provide evidence supporting expansion of the use of the heat stable formulation of carbetocin in PPH prevention . Carbetocin is recommended to prevent post-partum haemorrhage following caesarean birth in theatre .
Análisis Bioquímico
Biochemical Properties
Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The biochemical interaction between Carbetocin and oxytocin receptors is crucial for its function.
Cellular Effects
Carbetocin exerts its effects on uterine smooth muscle cells. By binding to oxytocin receptors on these cells, it triggers a series of cellular processes that lead to uterine contraction . This can influence cell signaling pathways and potentially impact gene expression related to uterine contraction.
Molecular Mechanism
The molecular mechanism of Carbetocin involves its binding to oxytocin receptors on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . This is how Carbetocin exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
Carbetocin has been shown to produce sustained uterine contractions within 2 minutes of intravenous injection, lasting for a significant duration . When administered intramuscularly, the sustained uterine contractions last for approximately 11 minutes and the rhythmic contractions for 120 minutes .
Dosage Effects in Animal Models
In veterinary medicine, the recommended doses of Carbetocin range from 0.035-0.07 mg/animal (sheep, goats) to 0.1-0.2 mg/pig and 0.175-0.35 mg/cow . The action of 1 mg Carbetocin is comparable to that of 50 IU oxytocin .
Metabolic Pathways
The metabolic pathway reported for oxytocin, which Carbetocin is an analogue of, involves inactivation by reduction of the disulfide bond in kidney, liver, or lactating mamma followed by mainly renal excretion . A similar excretion must be assumed for Carbetocin, as the structural changes result in higher protease and disulphidase stability but only retard metabolism .
Transport and Distribution
Carbetocin is administered via intravenous or intramuscular routes . It is then distributed throughout the body, where it binds to oxytocin receptors present on the smooth musculature of the uterus .
Subcellular Localization
The subcellular localization of Carbetocin is likely to be at the cell membrane where the oxytocin receptors are located. Upon binding to these receptors, Carbetocin triggers a series of cellular processes leading to uterine contraction .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRIRCPWQHTIA-DTRKZRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N11O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897527 | |
| Record name | Carbetocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbetocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.65e-02 g/L | |
| Record name | Carbetocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. | |
| Record name | Carbetocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
37025-55-1 | |
| Record name | Carbetocin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037025551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbetocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbetocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBETOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88TWF8015Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbetocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does carbetocin exert its uterotonic effect?
A1: Carbetocin acts as a selective agonist of the oxytocin receptor (OXTR) [, ]. Upon binding to OXTR in the myometrium, it triggers a signaling cascade that leads to an increase in intracellular calcium concentration []. This, in turn, promotes myometrial contractility [, ].
Q2: What makes carbetocin's action longer lasting than oxytocin?
A2: Carbetocin possesses structural modifications compared to oxytocin that contribute to its extended half-life and duration of action []. Its terminal elimination half-life when given intravenously is 40 minutes, which is significantly longer than oxytocin's 5 minutes [].
Q3: Does carbetocin interact with other receptors besides OXTR?
A3: While carbetocin exhibits high selectivity for OXTR, research suggests it might act as an antagonist at vasopressin V1a and V1b receptors, although it doesn't activate them [].
Q4: What is the molecular formula and weight of carbetocin?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of carbetocin.
Q5: Is there any spectroscopic data available for carbetocin?
A5: The provided research excerpts do not offer detailed spectroscopic data on carbetocin.
Q6: How does carbetocin's efficacy in preventing PPH compare to oxytocin?
A6: Several studies have demonstrated that carbetocin is at least as effective as oxytocin in preventing PPH, and in certain cases, might even be superior [, , , , , , , ]. Notably, carbetocin has consistently shown a reduction in the need for additional uterotonic agents compared to oxytocin, particularly in cesarean deliveries [, , , , , ].
Q7: Has carbetocin been investigated for applications other than PPH prevention?
A8: Yes, studies have explored carbetocin's potential in managing placental delivery during second-trimester abortions, demonstrating promising results in reducing placental retention and blood loss [].
Q8: Are there ongoing efforts to improve carbetocin formulation and delivery?
A11: While the research excerpts do not provide details on specific formulation strategies for carbetocin, the development of a heat-stable carbetocin formulation [] highlights ongoing efforts to enhance its practicality and accessibility.
Q9: What are some areas where further research on carbetocin is needed?
A12: Despite promising findings, more research is needed to optimize carbetocin dosage [, ], evaluate its long-term safety [, ], explore its cost-effectiveness [], and investigate its potential in managing PPH in specific high-risk groups [, , ].
Q10: Are there any ongoing large-scale clinical trials investigating carbetocin?
A13: Yes, the World Health Organization is conducting a large, multicenter trial comparing heat-stable carbetocin with oxytocin for PPH prevention in vaginal births, aiming to provide more robust evidence on carbetocin's efficacy and safety [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















